molecular formula C22H23N5O8 B125960 N-Phenyl Guanosine 2',3',5'-Triacetate CAS No. 53296-13-2

N-Phenyl Guanosine 2',3',5'-Triacetate

Cat. No.: B125960
CAS No.: 53296-13-2
M. Wt: 485.4 g/mol
InChI Key: HGLBYLIJQHKWHL-QTQZEZTPSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

N-Phenyl Guanosine 2’,3’,5’-Triacetate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-Phenyl Guanosine 2’,3’,5’-Triacetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Phenyl Guanosine 2’,3’,5’-Triacetate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modifying guanosine residues in nucleic acids, thereby affecting their structure and function.

Comparison with Similar Compounds

N-Phenyl Guanosine 2’,3’,5’-Triacetate can be compared with other similar compounds, such as:

    2’,3’,5’-Tri-O-acetylguanosine: This compound is similar in structure but lacks the phenyl group attached to the guanosine residue.

    N-Phenyl Guanosine: This compound is similar but does not have the acetyl groups at the 2’, 3’, and 5’ positions.

The uniqueness of N-Phenyl Guanosine 2’,3’,5’-Triacetate lies in its specific acetylation pattern and the presence of the phenyl group, which may confer distinct biochemical properties .

Properties

IUPAC Name

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-anilino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O8/c1-11(28)32-9-15-17(33-12(2)29)18(34-13(3)30)21(35-15)27-10-23-16-19(27)25-22(26-20(16)31)24-14-7-5-4-6-8-14/h4-8,10,15,17-18,21H,9H2,1-3H3,(H2,24,25,26,31)/t15-,17-,18-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGLBYLIJQHKWHL-QTQZEZTPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(NC3=O)NC4=CC=CC=C4)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=C(NC3=O)NC4=CC=CC=C4)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60512154
Record name 2',3',5'-Tri-O-acetyl-N-phenylguanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60512154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53296-13-2
Record name 2',3',5'-Tri-O-acetyl-N-phenylguanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60512154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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